![molecular formula C23H16ClF4N3O2 B10889273 2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine CAS No. 1006356-35-9](/img/structure/B10889273.png)
2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine
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Overview
Description
2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, difluoromethoxy, and pyrazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where 2-chloro-4-methylpyridine reacts with 3,5-bis(trifluoromethyl)phenylboronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler hydrocarbons.
Scientific Research Applications
2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of 2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: A simpler pyridine derivative used in various chemical reactions.
Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
Uniqueness
2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine stands out due to its combination of chloro, difluoromethoxy, and pyrazolyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1006356-35-9 |
---|---|
Molecular Formula |
C23H16ClF4N3O2 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
2-[[4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]methyl]pyridine |
InChI |
InChI=1S/C23H16ClF4N3O2/c24-19-20(14-4-8-17(9-5-14)32-22(25)26)30-31(13-16-3-1-2-12-29-16)21(19)15-6-10-18(11-7-15)33-23(27)28/h1-12,22-23H,13H2 |
InChI Key |
CSVXDZRYKICYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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